molecular formula C16H13F2N3O2 B2931435 N-(2,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 477855-08-6

N-(2,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B2931435
CAS No.: 477855-08-6
M. Wt: 317.296
InChI Key: WTKCXIAUFZSYSE-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine is a chemical compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

The synthesis of N-(2,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluoroaniline and 6,7-dimethoxyquinazoline.

    Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction.

    Industrial Production: For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

N-(2,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or acetonitrile. Reaction conditions often involve heating or refluxing to achieve the desired transformations.

    Major Products: The major products formed depend on the specific reaction and reagents used. For example, oxidation may yield quinazoline derivatives with additional functional groups.

Scientific Research Applications

N-(2,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

N-(2,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine can be compared with other quinazoline derivatives, such as:

    Gefitinib: A well-known quinazoline derivative used as an anticancer agent.

    Erlotinib: Another quinazoline-based drug used in cancer therapy.

    Lapatinib: A quinazoline derivative used for the treatment of breast cancer.

    Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKCXIAUFZSYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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